5-Cyano-1H-indazole-3-carboxylic acid

Beschreibung

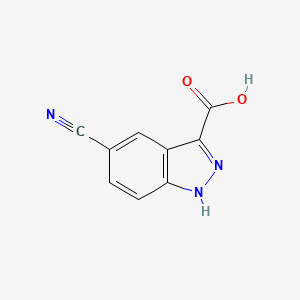

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-cyano-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-1-2-7-6(3-5)8(9(13)14)12-11-7/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFXWXSZQDFFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646452 | |

| Record name | 5-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-03-6 | |

| Record name | 5-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5 Cyano 1h Indazole 3 Carboxylic Acid and Its Derivatives

Methodologies for Constructing the Indazole-3-carboxylic Acid Core

The indazole ring system, a bioisostere of indole (B1671886), is a privileged scaffold in numerous biologically active compounds. guidechem.com The chemical reactivity at the 3-position of indazole is significantly less than that of indole, necessitating the introduction of a versatile functional group like a carboxylic acid during the synthesis of the core structure. guidechem.com

Cyclization Reactions in Indazole Synthesis

The formation of the bicyclic indazole nucleus is the foundational step in the synthesis. Various cyclization strategies have been developed to construct this heterocyclic system efficiently.

Diazo compounds are versatile reagents in heterocyclic synthesis. One established route to the indazole core involves the [3+2] cycloaddition of diazo compounds with arynes. This method provides a direct and efficient pathway to a wide range of substituted indazoles under mild reaction conditions. For instance, the reaction of in situ generated diazo compounds from N-tosylhydrazones with arynes affords 3-substituted indazoles in good yields.

Another classical approach involves the diazotization of o-toluidine (B26562) derivatives, followed by ring closure involving the methyl group to yield the 1H-indazole ring. chemimpex.com Similarly, diazotization of o-alkynylanilines can lead to 3-substituted 1H-indazoles. diva-portal.org A significant historical synthesis of 1H-indazole-3-carboxylic acid itself starts from isatin, which is first hydrolyzed, then converted to a diazonium salt, followed by a reductive cyclization. chemicalbook.com

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing functionalized indazole derivatives. chemicalbook.com These methods offer high efficiency and functional group tolerance. For example, rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides a one-step synthesis of substituted N-aryl-2H-indazoles. nih.gov Palladium-catalyzed double C-H bond functionalization, involving sequential nitration and cyclization of sulfonyl hydrazides, also yields the indazole core. masterorganicchemistry.com These strategies streamline the synthetic process by avoiding the need for pre-functionalized starting materials, relying on directing groups to achieve regioselectivity. researchgate.net

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. A convergent, two-step synthesis of 1-arylindazole-3-carboxamides has been reported, starting with a strategic reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid. This is followed by a chemoselective Buchwald–Hartwig intramolecular cyclization to form the indazole ring. unina.it Such strategies are valuable for rapidly building molecular diversity.

Carboxylation and Functional Group Introduction at C3

Directly introducing a carboxylic acid group at the C3 position is a critical step. Efficient methods for this transformation are often challenging due to the reactivity of the indazole ring. guidechem.com A highly effective method involves the N-protection of the indazole, for example with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, followed by lithiation at the C3 position using n-butyllithium. The resulting organolithium species is then quenched with carbon dioxide (CO2) to introduce the carboxylic acid group. Subsequent deprotection yields the desired 1H-indazole-3-carboxylic acid. chemimpex.com

Alternatively, the indazole-3-carboxylic acid core can be constructed from precursors that already contain a C3 functional group that can be converted to a carboxylic acid. For example, 1H-indazole-3-carboxaldehydes are key intermediates that can be accessed through the nitrosation of indoles. rsc.org These aldehydes can then be oxidized to the corresponding carboxylic acid.

Targeted Introduction of the 5-Cyano Moiety

The introduction of the cyano group at the C5 position can be achieved either by starting with a pre-functionalized benzene (B151609) ring precursor or by functionalizing the indazole core after its formation. The latter approach often relies on the conversion of a halo- or amino-substituted intermediate.

A prominent strategy involves the synthesis of 5-Bromo-1H-indazole-3-carboxylic acid as a key intermediate. guidechem.comchemimpex.com This compound can be prepared through several routes, including the direct bromination of indazole-3-carboxylic acid using bromine in acetic acid. chemicalbook.com

| Starting Material | Reagents | Product | Reference |

| Indazole-3-carboxylic acid | Bromine, Acetic Acid | 5-Bromo-1H-indazole-3-carboxylic acid | chemicalbook.com |

| 5-Bromo-N-acetylphenylhydrazine | Chloral hydrate (B1144303), Hydroxylamine hydrochloride, H2SO4 | 5-Bromo-1H-indazole-3-carboxylic acid | guidechem.com |

| 5-Bromoindazole | Potassium carbonate, CO2 (high pressure) | 5-Bromo-1H-indazole-3-carboxylic acid | guidechem.com |

Once the 5-bromo derivative is obtained, the cyano group can be introduced through a palladium-catalyzed cyanation reaction. This transformation is widely used for the preparation of aryl nitriles from aryl halides. Various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), can be employed with a suitable palladium catalyst and ligand system.

An alternative pathway is the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org This classic transformation allows for the conversion of an aryl amino group into a variety of functionalities, including a cyano group. The synthesis would begin with a 5-amino-1H-indazole-3-carboxylic acid derivative. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent treatment with a copper(I) cyanide salt (CuCN) displaces the diazonium group and installs the cyano moiety at the 5-position. masterorganicchemistry.comwikipedia.org This method provides a reliable route for introducing the nitrile function onto the aromatic ring.

A synthetic route starting from 5-bromo-2-fluorobenzonitrile (B68940) illustrates the principle of building the indazole ring on a pre-functionalized precursor. Reaction with hydrazine (B178648) hydrate yields 5-bromo-1H-indazol-3-amine. nih.govnih.gov From this intermediate, a Sandmeyer reaction could be performed to introduce the cyano group, followed by functionalization at the C3 position to yield the final product.

| Precursor | Key Transformation | Intermediate/Product |

| 5-Bromo-1H-indazole-3-carboxylic acid | Palladium-catalyzed Cyanation | 5-Cyano-1H-indazole-3-carboxylic acid |

| 5-Amino-1H-indazole-3-carboxylic acid | Sandmeyer Reaction (NaNO₂, HCl, CuCN) | This compound |

Cyanation Strategies for Indazole Derivatives

The direct installation of a cyano group onto an indazole scaffold is a key method for accessing cyanated derivatives. This functionalization is often achieved through transition-metal-catalyzed C-H activation or by the conversion of a pre-installed functional group, such as a halogen.

Transition-metal catalysis has emerged as a powerful tool for the direct cyanation of C-H bonds, offering an efficient and atom-economical approach. nih.gov A notable example is the Rh(III)-catalyzed direct C-H cyanation of 2H-indazoles. acs.orgnih.gov This method employs a chelation-assisted strategy, where a directing group on the indazole nitrogen guides the metal catalyst to a specific C-H bond, enabling regioselective cyanation. acs.orgnih.gov While this has been demonstrated for ortho-cyanation of 2-phenylindazoles, the principles can be extended to other positions on the indazole ring system depending on the substitution pattern and directing group strategy. acs.orgresearchgate.net The cyanating agent in these reactions is often a specialized reagent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which serves as an electrophilic cyanide source. acs.orgnih.gov

Another prevalent strategy involves the palladium-catalyzed cyanation of halo-indazoles. rsc.org This approach first requires the regioselective halogenation (e.g., iodination or bromination) of the indazole ring, a well-established transformation. chim.itmdpi.com The resulting halo-indazole can then undergo a cross-coupling reaction with a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of a palladium catalyst to yield the corresponding cyano-indazole. rsc.org This method is versatile and tolerates a wide range of functional groups. rsc.org

Visible-light photocatalysis also presents a modern approach for introducing cyano-containing groups. For instance, the direct C3–H cyanomethylation of 2H-indazoles has been achieved using bromoacetonitrile (B46782) as a cyanomethyl radical source and an iridium-based photocatalyst. nih.govacs.org This highlights the potential for radical-based methods in functionalizing the indazole core.

| Method | Catalyst/Reagent | Cyanide Source | Key Features | Reference |

|---|---|---|---|---|

| Rh(III)-Catalyzed C-H Cyanation | [RhCp*Cl2]2 | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Direct C-H activation; High regioselectivity via chelation assistance. | acs.orgnih.gov |

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)2 or other Pd catalysts | KCN, Zn(CN)2, K4[Fe(CN)6] | Requires pre-functionalization (e.g., halogenation); Broad substrate scope. | rsc.org |

| Visible-Light Photocatalysis | Ir(ppy)3 | Bromoacetonitrile (for cyanomethylation) | Mild, radical-based reaction conditions; Green chemistry approach. | nih.govacs.org |

Precursor-Based Synthesis of 5-Cyano-substituted Indazoles

Constructing the indazole ring from precursors already bearing a cyano group is a highly effective and common strategy for synthesizing 5-cyanoindazoles. This approach offers excellent control over the position of the cyano substituent.

A primary method involves the cyclization of substituted 2-aminobenzonitriles. nih.govnih.gov In a representative two-step protocol, a 2-aminobenzonitrile (B23959) is first reacted with an organometallic reagent (e.g., a Grignard or organolithium reagent) to form a ketimine intermediate. nih.govthieme-connect.com This intermediate then undergoes a copper-catalyzed oxidative N-N bond formation, using an oxidant like oxygen, to cyclize into the 1H-indazole derivative. nih.govthieme-connect.com This strategy is advantageous as it builds the indazole core from readily available primary amines and substituted benzonitriles, allowing for significant diversity in the final products. thieme-connect.com

Another route is the palladium-catalyzed reaction of 2-bromobenzonitriles with hydrazine derivatives. organic-chemistry.org This process typically involves a palladium-catalyzed arylation of a protected hydrazine (like benzophenone (B1666685) hydrazone) with the 2-bromobenzonitrile, followed by an acidic deprotection and cyclization sequence to furnish the indazole ring. organic-chemistry.org

Furthermore, diazotization reactions provide a classical yet powerful pathway. bloomtechz.com Starting from an appropriately substituted aniline (B41778) precursor, such as an o-aminophenylacetic acid derivative, diazotization with sodium nitrite or tert-butyl nitrite in an acidic medium can initiate an intramolecular cyclization to form the indazole-3-carboxylic acid skeleton. google.com If the starting aniline contains a cyano group at the para-position to the amino group, this method directly yields the this compound framework.

| Precursor | Key Reagents | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitrile | 1. Organometallic Reagent (R-MgBr or R-Li) 2. Cu(OAc)2, O2 | Ketimine formation followed by oxidative cyclization | 3-Substituted 1H-indazoles | nih.govthieme-connect.com |

| 2-Bromobenzonitrile | 1. Benzophenone hydrazone, Pd catalyst 2. Acid | Palladium-catalyzed arylation followed by cyclization | 3-Aminoindazoles | organic-chemistry.org |

| Substituted o-Aminophenylacetic acid amide | NaNO2 or t-BuONO, Acetic Acid | Diazotization and intramolecular cyclization | 1H-Indazole-3-carboxamides | google.com |

Chemical Derivatization and Scaffold Modification of this compound

The this compound scaffold possesses multiple reactive sites, including the carboxylic acid group and the nitrogen atoms of the indazole ring, allowing for extensive chemical modification to explore structure-activity relationships.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid at the C3 position is a prime handle for derivatization through esterification and amidation reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For example, heating indazole-3-carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid like methanesulfonic acid yields the corresponding methyl ester. prepchem.com

Amidation is more commonly employed in medicinal chemistry to introduce diverse functionalities. This transformation is generally carried out using standard peptide coupling reagents. derpharmachemica.comresearchgate.net The carboxylic acid is activated in situ, followed by the addition of a primary or secondary amine. Common coupling systems include the use of a carbodiimide (B86325) like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in conjunction with an additive such as N-Hydroxybenzotriazole (HOBT), or using uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU). derpharmachemica.comgoogle.compeptide.com These reactions are typically performed in polar aprotic solvents like N,N-Dimethylformamide (DMF) in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). derpharmachemica.comgoogle.com

| Coupling Reagent | Additive | Base | Solvent | Reference |

|---|---|---|---|---|

| EDC·HCl | HOBT | TEA | DMF | derpharmachemica.comresearchgate.net |

| HBTU | - | DIPEA | DMF | google.com |

| DCC / DIC | - | - | Various organic solvents | peptide.com |

Substituent Variation on the Indazole Ring System

Modification of the indazole ring itself, particularly at the N1 and N2 positions, is crucial for modulating the physicochemical and pharmacological properties of the molecule. The alkylation of NH-indazoles can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a key synthetic challenge. nih.gov

The N-methylation of indazole-3-carboxylic acid has been shown to be highly selective for the N1 position when conducted in a polar solvent with an alkali metal alkoxide. google.com More generally, N-alkylation of the indazole-3-carboxylate ester is a common strategy, though it can suffer from poor selectivity. nih.gov Functionalization is also possible at other carbon positions on the benzene ring, typically through methods like directed ortho-metalation if a suitable directing group is present, or through standard electrophilic aromatic substitution, although the electronics of the bicyclic system can make this complex. mdpi.comthieme-connect.com

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis and derivatization of indazoles is essential for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Pathways and Intermediates

Several mechanistic pathways have been proposed for the key transformations involved in the synthesis of the this compound scaffold.

For precursor-based syntheses starting from 2-aminobenzonitriles, the reaction is understood to proceed via the formation of a ketimine intermediate after the addition of an organometallic reagent to the nitrile. nih.gov The subsequent step is a copper-mediated oxidative cyclization involving the formation of an N-N bond, which is the key ring-closing step. nih.govthieme-connect.com

The classical Cadogan reaction, a reductive cyclization of nitroaromatic compounds to form indazoles, has long been thought to proceed through a highly reactive nitrene intermediate. nih.gov However, recent studies have provided evidence for competent oxygenated intermediates, specifically 2H-indazole N-oxides, suggesting that the reaction may not involve a simple, direct deoxygenation to a nitrene. nih.gov This implies a more complex pathway where N-N bond formation can occur before the complete removal of oxygen atoms.

In the case of transition-metal-catalyzed C-H functionalization, such as the Rh(III)-catalyzed cyanation, the mechanism is believed to involve a C-H activation step. acs.org The reaction initiates with the coordination of the directing group on the indazole to the rhodium center, followed by a concerted metalation-deprotonation event to form a five-membered rhodacycle intermediate. This intermediate then reacts with the cyanating agent, and subsequent reductive elimination furnishes the cyanated product and regenerates the active catalyst. acs.org

For indazole synthesis from 2-formyl dialkylanilines and hydroxylamine, a proposed mechanism involves the initial formation of an oxime. nih.gov The aniline nitrogen then performs an intramolecular nucleophilic attack on the oxime, leading to N-N bond formation and subsequent cyclization and dealkylation to yield the fused indazole system. nih.gov

Role of Catalysis in High-Efficiency Synthesis

The synthesis of complex heterocyclic molecules such as this compound and its derivatives heavily relies on catalytic methods to ensure high efficiency, selectivity, and functional group tolerance. Transition-metal catalysis, in particular, has become an indispensable tool for constructing the indazole core and for its subsequent functionalization. Catalysts based on palladium, copper, and rhodium are at the forefront of these advanced synthetic strategies, enabling reactions that would be difficult or impossible to achieve through classical methods. These catalytic processes facilitate key bond formations, including C-N, C-C, and C-H functionalization, often under mild conditions with high atom economy.

Transition Metal-Catalyzed Ring Formation and Functionalization

The construction and modification of the indazole ring system are frequently accomplished using transition metal catalysts. Palladium-catalyzed reactions, for instance, are employed in the formation of the indazole skeleton itself. One established method involves the reaction of 2-bromobenzaldehydes with arylhydrazines in the presence of a palladium catalyst, phosphorus ligands, and a base to yield 1-aryl-1H-indazoles. researchgate.net This approach highlights the power of catalysis in facilitating intramolecular C-N bond formation, a critical step in building the heterocyclic ring.

Once the indazole core is formed, catalytic methods are crucial for introducing specific functional groups, such as the cyano group at the C5 position. The two primary catalytic strategies for this transformation are the cyanation of halogenated precursors and the direct C-H bond cyanation.

Catalytic Cyanation of Halogenated Indazole Precursors

A well-established and highly reliable method for introducing a nitrile group onto an aromatic ring is the transition-metal-catalyzed cyanation of an aryl halide. In the context of synthesizing this compound, this would typically involve a precursor such as 5-bromo-1H-indazole-3-carboxylic acid. Both palladium and copper-based catalytic systems are widely used for this transformation, each with its own set of advantages.

Palladium-Catalyzed Cyanation: The Pd-catalyzed cyanation of aryl halides is a robust reaction that often utilizes a Pd(0)/Pd(II) catalytic cycle. nih.gov These reactions are known for their broad functional group compatibility and high yields. Various cyanide sources can be employed, including zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate (K₄[Fe(CN)₆]), which are less acutely toxic than other cyanide salts. organic-chemistry.org

Copper-Catalyzed Cyanation: The Rosenmund-von Braun reaction, which uses a stoichiometric amount of copper(I) cyanide, has been modernized into an efficient catalytic process. nih.govresearchgate.net Copper-catalyzed cyanations are often more cost-effective than their palladium counterparts and can be highly effective for a range of heterocyclic substrates.

The selection between a palladium or copper catalyst often depends on the specific substrate, desired reaction conditions, and cost considerations. Below is a comparative table summarizing typical conditions for these reactions.

| Feature | Palladium-Catalyzed Cyanation | Copper-Catalyzed Cyanation |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd/C | CuI, CuCN, Cu₂(OAc)₂ |

| Ligand | Phosphine ligands (e.g., dppf, XPhos) | N- or O-based ligands (e.g., phenanthroline, oxazole) nih.govresearchgate.net |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], TMSCN | NaCN, KCN, CuCN |

| Solvent | DMF, DMAc, Toluene | Dioxane, DMF, NMP |

| Temperature | 70-140 °C | 100-160 °C |

| Key Advantage | High functional group tolerance, well-understood mechanism. | Lower cost of catalyst, effective for specific substrates. |

Direct C-H Bond Cyanation via Catalysis

A more modern and atom-economical approach is the direct functionalization of a C-H bond, which avoids the need for pre-functionalized starting materials like aryl halides. Rhodium(III) catalysis has emerged as a powerful tool for the chelation-assisted, regioselective C-H cyanation of indazole derivatives. acs.orgnih.gov

In this strategy, a directing group on the indazole nitrogen guides the catalyst to a specific C-H bond. The reaction typically employs an electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which serves as the cyanide source. acs.orgacs.org This method provides direct access to cyanated indazoles with high regioselectivity. While often demonstrated for the C-H bond ortho to an N-aryl substituent, the principles can be adapted for other positions on the indazole ring system. acs.orgconsensus.app

The key components of a typical Rh(III)-catalyzed C-H cyanation system are outlined in the table below.

| Component | Example | Role in Reaction |

| Catalyst Precursor | [RhCp*Cl₂]₂ | The active Rh(III) species that facilitates C-H activation. |

| Oxidant/Additive | AgSbF₆, Acetic Acid | Often used to generate the active cationic catalyst and assist in the catalytic cycle. nih.gov |

| Cyanating Agent | NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) | Provides the electrophilic "CN⁺" source. scielo.br |

| Directing Group | Phenyl or Pyridyl on Indazole Nitrogen | Orients the catalyst to a specific C-H bond for selective functionalization. |

| Solvent | DCE, Dioxane | Provides the reaction medium. |

Catalysis in the Synthesis of Derivatives

Beyond the synthesis of the core molecule, catalysis is essential for creating diverse libraries of this compound derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in this regard. nih.gov For example, a 5-bromo- or 5-iodo-1H-indazole-3-carboxylic acid ester can be coupled with a wide array of aryl or heteroaryl boronic acids. This reaction efficiently forms new C-C bonds, allowing for the introduction of various substituents onto the indazole backbone, which is a key strategy in medicinal chemistry for modulating the pharmacological properties of a lead compound. The efficiency and reliability of these catalytic methods make them central to modern drug discovery and development. nih.gov

Biological and Pharmacological Research of 5 Cyano 1h Indazole 3 Carboxylic Acid Derivatives

General Pharmacological Profiles of Indazole-3-carboxylic Acid Derivatives

Indazole-3-carboxylic acid and its derivatives exhibit a diverse range of pharmacological activities, making them a versatile scaffold in drug discovery. innospk.com Research has demonstrated that these compounds possess significant anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ainih.govresearchgate.netresearchgate.net The unique structure of the indazole ring system allows for modifications that can enhance potency and selectivity for various biological targets. derpharmachemica.comresearchgate.net

Beyond their well-documented anticancer and anti-inflammatory effects, these derivatives have been explored for other therapeutic applications. nih.gov For instance, certain 1H-indazole-3-carboxamide derivatives have been identified as potent and selective serotonin (B10506) 5-HT4 receptor antagonists, showing potential as analgesic agents. nih.gov Other studies have pointed to their utility as anti-HIV agents, antiplatelet agents, and kinase inhibitors for non-oncological conditions. researchgate.netresearchgate.net The versatility of the indazole-3-carboxylic acid core makes it a privileged structure in the development of new therapeutic agents. innospk.com

Investigations into Anticancer Activity

The anticancer potential of indazole derivatives is one of the most extensively studied areas of their pharmacology. researchgate.netnih.govnih.gov Several FDA-approved small molecule anticancer drugs, such as Pazopanib, Axitinib, and Lonidamine, feature the indazole scaffold, underscoring its clinical importance. nih.govresearchgate.netnih.gov These agents demonstrate that indazole-containing compounds are effective templates for developing novel cancer therapies. researchgate.net Research into this class of compounds spans from in vitro studies on cancer cell lines to elucidating their complex mechanisms of action, including the inhibition of key signaling pathways crucial for tumor growth and survival. nih.govrsc.org

A primary method for evaluating the anticancer potential of new compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. Numerous studies have demonstrated that derivatives of indazole-3-carboxylic acid exhibit potent growth-inhibitory activity. For example, coordination compounds of indazole-3-carboxylic acid with metal ions like nickel have shown greater effectiveness than the parent ligand against HepG2 (hepatoma) and B16-F10 (melanoma) cell lines. nih.gov Similarly, novel synthesized indazole derivatives have displayed significant cytotoxicity against various cancer cell lines, including those of the breast, lung, prostate, and colon. rsc.orgmdpi.com These studies often determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

| Compound/Derivative | Cancer Cell Line | Reported IC₅₀ (µM) |

|---|---|---|

| Compound 2f (an indazole derivative) | 4T1 (Breast Cancer) | 0.23 |

| Compound 6o (a 1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 |

| Compound 5k (a mercapto acetamide (B32628) derivative) | Hep-G2 (Hepatoma) | 3.32 |

| Nickel(II) complex with indazole-3-carboxylate | HepG2 (Hepatoma) | Reported as 1.5-2 times more effective than the ligand |

| Nickel(II) complex with indazole-3-carboxylate | B16-F10 (Melanoma) | Reported as 1.5-2 times more effective than the ligand |

The antitumor effects of indazole derivatives are attributed to several mechanisms of action at the cellular level. A prominent mechanism is the induction of apoptosis, or programmed cell death. rsc.orgmdpi.com Studies have shown that certain derivatives can trigger apoptosis in cancer cells by modulating the expression of key regulatory proteins. rsc.org This includes the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins such as Bcl-2. rsc.org

Furthermore, some indazole compounds exert their effects by increasing the levels of reactive oxygen species (ROS) within cancer cells and decreasing the mitochondrial membrane potential, which are events that can initiate the apoptotic cascade. rsc.org Beyond inducing cell death, these derivatives have also been found to disrupt cancer cell migration and invasion, critical processes in metastasis. rsc.org This is achieved, in part, by reducing the activity of matrix metalloproteinases like MMP9. rsc.org Another mechanism of action for some indazole compounds, such as Lonidamine, involves the inhibition of mitochondrial-associated hexokinase II, which disrupts glycolysis and reduces intracellular ATP synthesis, thereby starving cancer cells of energy. researchgate.net

A significant mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.govrsc.org Protein kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers. nih.gov Indazole-based compounds have been successfully developed as specific inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases. nih.govresearchgate.net

Marketed drugs like Pazopanib and Axitinib are multi-kinase inhibitors with an indazole core that target receptors such as VEGFR (vascular endothelial growth factor receptor), which is critical for angiogenesis—the formation of new blood vessels that tumors need to grow. nih.govnih.gov Research has led to the development of numerous indazole-pyrimidine and arylsulphonyl indazole derivatives that show potent inhibitory activity against VEGFR-2. nih.govresearchgate.net The potency of these inhibitors is often enhanced by adding specific chemical groups that can form hydrogen bonds or have hydrophobic interactions within the kinase's ATP-binding pocket. nih.gov

| Compound/Derivative | Target Kinase | Reported IC₅₀ (nM) |

|---|---|---|

| Pazopanib (Reference) | VEGFR-2 | 30 |

| Compound 13g (Indazole-pyrimidine derivative) | VEGFR-2 | 57.9 |

| Compound 13i (Indazole-pyrimidine derivative) | VEGFR-2 | 34.5 |

| Compound 51j (2,3-difluorophenyl derivative) | Unspecified Kinase | 18 |

Anti-inflammatory and Immunomodulatory Research

In addition to their anticancer properties, indazole-3-carboxylic acid derivatives are recognized for their significant anti-inflammatory and immunomodulatory activities. ontosight.ainih.govnih.gov Inflammation is a key biological process involved in numerous diseases, and compounds that can modulate this process are of high therapeutic interest. nih.govnih.gov Research has shown that indazole derivatives can effectively reduce inflammation in various experimental models. nih.govnih.gov Their immunomodulatory effects have been linked to their ability to interfere with key cellular processes in immune cells, such as the influx of calcium, which is critical for mast cell activation and the release of pro-inflammatory mediators. nih.gov

The anti-inflammatory action of indazole derivatives is achieved through the modulation of various inflammatory mediators. nih.gov One key mechanism is the inhibition of nitric oxide (NO) production in activated macrophages; excessive NO is a hallmark of inflammatory conditions. nih.gov Coordination compounds of indazole-3-carboxylic acid with iron and manganese have demonstrated particularly potent inhibition of NO production. nih.gov

Furthermore, these compounds can influence the production of pro-inflammatory cytokines, which are signaling molecules that orchestrate the inflammatory response. nih.gov Studies have shown that indazole derivatives can reduce the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govnih.govnih.gov Another mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of prostaglandins, which are lipid compounds that mediate inflammation. nih.gov By targeting these diverse mediators, indazole-3-carboxylic acid derivatives demonstrate a multi-faceted approach to controlling inflammation.

| Compound/Derivative | Mediator | Observed Effect |

|---|---|---|

| Iron(II) and Manganese(II) complexes with indazole-3-carboxylate | Nitric Oxide (NO) | Inhibition of production (up to 90%) |

| Indazole-3-carboxamide 12d | β-hexosaminidase | Inhibition of release |

| Indazole-3-carboxamide 12d | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of release |

| Indazole and 5-aminoindazole (B92378) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production |

| Indazole derivatives (general) | Cyclooxygenase-2 (COX-2) | Inhibition |

Potential in Inflammatory Disorders

Derivatives of indazole have demonstrated notable anti-inflammatory properties through various mechanisms of action. Research indicates that the anti-inflammatory effects of certain indazoles may be attributed to their interaction with cyclooxygenase-2 (COX-2), inflammatory cytokines, and reactive oxygen species.

In one study, indazole and its simple derivatives, 5-aminoindazole and 6-nitroindazole, were evaluated for their ability to inhibit COX-2. The results showed a significant, concentration-dependent inhibition of the enzyme. acs.org Among the tested compounds, 5-aminoindazole was the most potent inhibitor. acs.org Further research into more complex indazole derivatives has explored their potential as lipoxygenase inhibitors, a key enzyme in the biosynthesis of leukotrienes which are implicated in a range of inflammatory diseases. dntb.gov.ua A series of N-substituted pyrroles conjugated with 5- or 6-indazole moieties through a carboxamide linker were synthesized and evaluated. dntb.gov.ua Two compounds from this series demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats, showing a reduction in edema comparable to standard anti-inflammatory drugs. dntb.gov.ua Additionally, a series of 3-(indol-5-yl)-indazoles has been designed and assessed for anti-inflammatory activity in macrophages, highlighting the continued exploration of this chemical space for novel anti-inflammatory agents. ebi.ac.uk

Table 1: Anti-inflammatory Activity of Selected Indazole Derivatives

| Compound / Derivative | Target / Model | Activity | Reference |

|---|---|---|---|

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | IC₅₀: 12.32 µM | acs.org |

| Indazole | Cyclooxygenase-2 (COX-2) | IC₅₀: 23.42 µM | acs.org |

| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | IC₅₀: 19.22 µM | acs.org |

| Pyrrole-indazole derivative 8 | Carrageenan-induced paw edema (in vivo) | 52.6% edema reduction | dntb.gov.ua |

Neuropharmacological and Central Nervous System Applications

The structural features of indazole derivatives make them promising candidates for addressing disorders of the central nervous system (CNS). The parent compound, indazole-3-carboxylic acid, serves as a crucial starting material for the synthesis of molecules with significant neuropharmacological activity. One such example is N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide, a partial agonist of the nicotinic α-7 receptor. Agonists of this receptor are under investigation for their potential therapeutic benefits in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.

The therapeutic potential of indazole derivatives is actively being explored in various models of neurodegenerative diseases.

In the context of Parkinson's disease (PD), a novel derivative, 6-amino-1-methyl-indazole (AMI), has shown significant promise. nih.gov In an MPTP-induced mouse model of PD, AMI treatment was found to preserve dopaminergic neurons in the substantia nigra and ameliorate behavioral symptoms. nih.gov The underlying mechanism appears to be the inhibition of tau protein hyperphosphorylation, a pathological hallmark of several neurodegenerative disorders. nih.gov Earlier studies also indicated that related compounds, such as 5-hydroxy-1H-indazole and 6-hydroxy-1H-indazole, possess protective effects in cellular models of PD. nih.gov

For Alzheimer's disease (AD), research has focused on different molecular targets. A series of indazole derivatives were synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of AD. nih.gov Some of these derivatives also exhibited neuroprotective effects against β-amyloid (Aβ)-induced cell death in human neuroblastoma cell lines. nih.gov

Furthermore, the inhibition of monoamine oxidase B (MAO-B) is a validated strategy for treating neurodegenerative disorders. A study investigating C5- and C6-substituted indazole derivatives found them to be highly potent and selective MAO-B inhibitors, with some compounds displaying inhibitory concentrations in the low nanomolar range.

Table 2: Activity of Indazole Derivatives in Neurodegenerative Disease Models

| Derivative Class | Disease Model / Target | Key Findings | Reference |

|---|---|---|---|

| 6-Amino-1-methyl-indazole (AMI) | Parkinson's Disease (MPTP mouse model) | Preserved dopaminergic neurons; inhibited tau hyperphosphorylation. | nih.gov |

| Substituted Indazoles | Alzheimer's Disease (Enzymatic) | Potent and selective inhibition of Butyrylcholinesterase (BChE). | nih.gov |

Indazole derivatives exert their neuroprotective effects through multiple mechanisms. A primary mechanism, as demonstrated by the derivative AMI in Parkinson's disease models, is the inhibition of tau hyperphosphorylation and its upstream regulatory kinase, GSK-3β. nih.gov This action helps maintain neuronal structure and function.

Another significant area of investigation is the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 is a key factor in the progression of neuronal damage following events like brain ischemia. Potent and selective PARP-1 inhibitors have been shown to possess strong neuroprotective properties in experimental models. The indazole scaffold is a known component of potent PARP inhibitors developed for other therapeutic areas, suggesting that indazole-3-carboxylic acid derivatives could be tailored to create effective neuroprotective agents acting through this pathway.

Additionally, some indazole derivatives have demonstrated neuroprotective effects against β-amyloid-induced toxicity in cell cultures, suggesting a role in mitigating the pathological cascade of Alzheimer's disease. nih.gov These protective actions are also linked to the antioxidant and anti-inflammatory properties of the indazole core structure. nih.gov

Cardiovascular Disease Research

The versatility of the indazole scaffold has led to its exploration in the context of cardiovascular diseases, where derivatives have shown potential as modulators of key physiological pathways.

A significant focus of cardiovascular research on indazole derivatives has been the development of antagonists for the angiotensin II type 1 (AT1) receptor. The blockade of this receptor is a well-established therapeutic strategy for managing hypertension and related cardiovascular conditions.

Inspired by the structure of the AT1 receptor blocker Telmisartan, which features a benzimidazole (B57391) core, researchers successfully designed and synthesized novel indazole derivatives with potent AT1 antagonistic activity. In one study, the replacement of the central scaffold led to the discovery of compound 38 , an indazole derivative that exhibited potent AT1 receptor antagonism with an IC₅₀ value of 0.006 µM. This compound was also found to be a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), suggesting a dual mechanism of action that could be beneficial for both hypertension and insulin (B600854) resistance. This line of research demonstrates that the indazole-carboxylic acid framework can effectively mimic the necessary structural features for high-affinity binding to the AT1 receptor.

Building on their mechanism as receptor antagonists, specific indazole derivatives have been evaluated for their in vivo efficacy in preclinical models of hypertension and renal disease.

One of the most notable examples is the compound (3S,3aR)-2-(3-Chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid, also known as PF-3882845 . nih.gov This molecule was developed as a potent and selective nonsteroidal antagonist of the mineralocorticoid receptor (MR). In the Dahl salt-sensitive rat, a preclinical model of salt-induced hypertension and nephropathy, oral administration of PF-3882845 resulted in significant blood pressure reduction, which was greater than that observed with the established drug eplerenone. Furthermore, the compound demonstrated renal protective effects, evidenced by a reduction in urinary albumin. nih.gov These promising results led to the advancement of PF-3882845 into clinical studies.

The dual AT1 antagonist and partial PPARγ agonist, compound 38 , also demonstrated its therapeutic potential in a preclinical model of hypertension using spontaneously hypertensive rats (SHR).

Table 3: Activity of Indazole Derivatives in Cardiovascular Models

| Compound | Target / Model | Activity / Finding | Reference |

|---|---|---|---|

| Compound 38 | Angiotensin II Type 1 (AT1) Receptor | IC₅₀: 0.006 µM | |

| PF-3882845 | Mineralocorticoid Receptor (MR) Antagonist | Potent antagonism; advanced to clinical studies. |

Studies on Antimicrobial and Antiparasitic Activities

Derivatives of the indazole scaffold are recognized for their potential as antimicrobial and antiparasitic agents. While research specifically targeting 5-cyano-1H-indazole-3-carboxylic acid derivatives in this context is emerging, broader studies on related indazole structures provide valuable insights. The electron-withdrawing nature of the cyano group at the 5-position can significantly influence the electronic properties of the indazole ring system, which may, in turn, affect the compound's interaction with microbial or parasitic targets.

Research has shown that various substituted indazole-3-carboxamides exhibit antimicrobial properties. For instance, a study on a series of newly synthesized 1H-Indazole-3-carboxamides indicated that these compounds possess potential antifungal and antibacterial activities. While this particular study did not focus on 5-cyano derivatives, it highlights the general potential of the indazole-3-carboxamide scaffold in antimicrobial drug discovery.

In the realm of antiparasitic research, coordination polymers based on 1H-indazole-5-carboxylic acid have been synthesized and evaluated for their anti-parasitic properties. researchgate.netfigshare.com These studies provide a foundation for exploring how modifications, such as the introduction of a cyano group at the 5-position and derivatization of the carboxylic acid at the 3-position, could modulate this activity. Quinoxaline 1,4-di-N-oxides bearing a 3-cyano group have also been investigated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov These findings suggest that the cyano group is a valuable component in the design of antiparasitic compounds.

The general antimicrobial potential of heterocyclic compounds containing a cyano group is further supported by studies on 5-amino-4-cyano-1H-pyrazole derivatives, which have demonstrated moderate to high inhibition of various bacteria and fungi. beilstein-journals.orgnih.gov

While direct evidence for the antimicrobial and antiparasitic activity of this compound derivatives is still developing, the existing body of research on related structures strongly supports the continued investigation of this compound class as a source of novel anti-infective agents.

Reproductive Health and Contraceptive Research

A significant area of investigation for indazole carboxylic acid derivatives has been in the field of reproductive health, particularly in the development of non-hormonal male contraceptives. nih.govresearchgate.netnih.gov Research has identified certain derivatives of 1H-indazole-3-carboxylic acid as potent antispermatogenic agents. researchgate.net

One of the most notable examples is gamendazole (B1674601), an indazole carboxylic acid analogue. nih.govnih.gov Studies in rats have demonstrated that a single oral dose of gamendazole can induce reversible infertility. nih.govnih.gov This effect is achieved without altering the hypothalamus-pituitary-testicular axis, which is a significant advantage over hormonal contraceptive methods. researchgate.net The mechanism of action is believed to involve the disruption of Sertoli cell-germ cell adherens junctions in the testis, leading to the loss of germ cells from the seminiferous epithelium. researchgate.net

Gamendazole represents a highly potent oral antispermatogenic indazole carboxylic acid derivative. nih.gov In preclinical studies, it has been shown to block spermatogenesis effectively. nih.govnih.gov The reversibility of the contraceptive effect is a critical aspect of this research, with studies showing a return to fertility in a majority of test subjects after cessation of treatment. nih.gov

The research into gamendazole and related compounds underscores the potential of the indazole carboxylic acid scaffold in developing safe and effective male contraceptives. researchgate.netresearchgate.net The specific role of the 5-cyano substituent in this context is an area for further investigation, as modifications to the indazole ring can fine-tune the potency and pharmacokinetic properties of these contraceptive agents.

| Parameter | Finding | Reference |

|---|---|---|

| Efficacy | A single oral dose induced infertility in male rats. | nih.govnih.gov |

| Mechanism | Disrupts Sertoli cell-germ cell adherens junctions. | researchgate.net |

| Hormonal Impact | No effect on the hypothalamus-pituitary-testicular axis. | researchgate.net |

| Reversibility | Fertility was restored in the majority of subjects after treatment. | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its pharmacological effects and for guiding the design of more potent and selective compounds.

Variations in the substituents on the indazole ring and at the carboxylic acid function have been shown to have a profound impact on the biological efficacy of this class of compounds.

For instance, in the development of PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold, it was found that substitution with an appropriate hydrophobic ring that fits into a deep back pocket of the enzyme and the introduction of a hydrophilic group into the bulk solvent region were critical for inhibitory activity and selectivity. nih.gov This highlights the importance of the nature of the group attached to the carboxamide nitrogen.

In the context of synthetic cannabinoids, SAR studies of indazole-3-carboxamide derivatives have shown that small structural modifications can lead to large differences in their activity, particularly at the CB1 receptor. researchgate.net Although not directly focused on the 5-cyano substitution, this demonstrates the sensitivity of the indazole scaffold to minor structural changes.

The presence of the cyano group itself is a key structural feature. In the design of inhibitors for various enzymes, the cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the active site, thereby enhancing binding affinity and potency. The electron-withdrawing nature of the cyano group can also influence the pKa of the indazole nitrogens, which can affect the ionization state of the molecule and its ability to interact with biological targets.

Rational design strategies are employed to create more potent and selective analogs of this compound. This approach relies on a detailed understanding of the target's three-dimensional structure and the SAR of existing ligands.

One common strategy involves the use of bioisosteric replacements, where a functional group is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For the 5-cyano group, potential bioisosteres could include other small, electron-withdrawing groups.

Structure-guided drug design, which utilizes X-ray crystallography or NMR data of ligand-target complexes, can provide atomic-level insights into the binding mode of indazole derivatives. This information is invaluable for designing new analogs with improved interactions with the target. For example, the design of 1H-indazole derivatives as EGFR inhibitors was guided by the lead compound's structure and its interaction with the enzyme's active site.

Computational methods, such as molecular docking and molecular dynamics simulations, are also powerful tools in the rational design of potent analogs. These methods can be used to predict the binding affinity and orientation of virtual compounds, allowing for the screening of large libraries of potential derivatives before their synthesis. This approach has been successfully used in the design of multi-target inhibitors based on the indazole scaffold.

The development of potent PAK1 inhibitors from a 1H-indazole-3-carboxamide scaffold through a fragment-based screening approach is a prime example of rational design. nih.gov By identifying key interactions and optimizing the substituents, researchers were able to develop a highly potent and selective inhibitor. nih.gov

| Design Strategy | Objective | Example Application |

|---|---|---|

| Bioisosteric Replacement | Improve potency, selectivity, and pharmacokinetic profile. | Replacing the 5-cyano group with other electron-withdrawing groups. |

| Structure-Guided Design | Optimize interactions with the biological target. | Using X-ray crystallography data to design analogs with enhanced binding. |

| Computational Modeling | Predict binding affinity and guide synthesis. | Utilizing molecular docking to screen virtual libraries of derivatives. |

| Fragment-Based Screening | Identify novel scaffolds and optimize lead compounds. | Developing potent inhibitors by linking molecular fragments. nih.gov |

Advanced Research Methodologies and Characterization of 5 Cyano 1h Indazole 3 Carboxylic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of indazole derivatives, providing detailed information about molecular structure, bonding, and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Cyano-1H-indazole-3-carboxylic acid in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, the acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm region, due to deshielding and hydrogen bonding. libretexts.orgpressbooks.publibretexts.orgopenstax.org The proton on the indazole nitrogen (N1-H) also appears as a broad singlet, often above 13 ppm. The aromatic protons on the benzene (B151609) ring portion of the indazole core exhibit characteristic chemical shifts and coupling patterns. Protons H-4, H-6, and H-7 will form a three-spin system, with their specific shifts influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carboxyl carbon (C=O) is typically observed in the downfield region of 165-185 ppm. libretexts.orgpressbooks.publibretexts.orgopenstax.org The carbon of the cyano group (C≡N) resonates in the 115-130 ppm range. pressbooks.publibretexts.orgopenstax.org The carbons of the indazole ring system have distinct chemical shifts that are well-documented for related derivatives, allowing for complete assignment. nih.govresearchgate.net For instance, C-3 is generally found around 135 ppm in 1H-indazole systems. nih.gov The electron-withdrawing cyano group at the C-5 position influences the chemical shifts of the surrounding aromatic carbons.

Table 1: Predicted NMR Spectroscopic Data for this compound Data are estimated based on typical values for indazole-3-carboxylic acids and substituted aromatic systems.

¹H NMR (in DMSO-d₆)| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | ~12.0 - 13.0 | Broad Singlet |

| NH | >13.5 | Broad Singlet |

| H-4 | ~8.50 | Doublet |

| H-6 | ~7.80 | Doublet of Doublets |

¹³C NMR (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| C≡N | ~118 |

| C-3 | ~138 |

| C-3a | ~140 |

| C-4 | ~125 |

| C-5 | ~110 |

| C-6 | ~128 |

| C-7 | ~115 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by several distinct absorption bands. derpharmachemica.com

The most prominent feature is the very broad absorption band for the O-H stretch of the carboxylic acid, which arises from strong intermolecular hydrogen bonding. This band typically spans from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.orgopenstax.orgechemi.com The C=O stretching vibration of the carboxyl group appears as a strong, sharp peak, generally between 1680 and 1710 cm⁻¹ for aromatic acids where the carbonyl is part of a hydrogen-bonded dimer. libretexts.orgpressbooks.publibretexts.orgopenstax.org Another key diagnostic peak is the C≡N stretch from the cyano group, which is expected as a sharp, medium-intensity band around 2230 cm⁻¹ for aromatic nitriles. libretexts.orgpressbooks.publibretexts.orgopenstax.org Additionally, the N-H stretching of the indazole ring contributes to the broadness in the 3300-2500 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |

| Indazole N-H | Stretch | (Overlaps with O-H) | Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Cyano C≡N | Stretch | ~2230 | Medium, Sharp |

| Carbonyl C=O | Stretch | ~1690 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, while its fragmentation pattern provides structural confirmation. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass, confirming the molecular formula (C₉H₅N₃O₂).

Under electron ionization (EI), the molecule is expected to show a distinct molecular ion peak (M⁺). The fragmentation of indazole-3-carboxylic acid derivatives often involves characteristic losses. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org For this specific compound, the fragmentation is likely initiated by the cleavage of bonds adjacent to the carbonyl group. A prominent fragment would be the acylium ion [M-OH]⁺. libretexts.org Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion or the loss of HCN from the indazole ring. Studies on related indazole-3-carboxamide structures show that cleavage of the side chain at the C-3 position is a characteristic fragmentation pathway. researchgate.netnih.gov

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. The spectrum of this compound is expected to show absorptions in the ultraviolet region characteristic of its aromatic structure. Indazole itself exhibits absorption bands below 300 nm. researchgate.net The presence of the carboxyl and cyano auxochromes on the indazole core is expected to cause a bathochromic (red) shift of the π→π* transition bands compared to the unsubstituted indazole. These spectra can be influenced by solvent polarity and pH, which can alter the ionization state of the carboxylic acid and the tautomeric form of the indazole ring. UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes, where changes in the absorption spectrum upon addition of a metal ion can indicate coordination.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1-Methyl-1H-indazole-3-carboxylic acid, reveals key expected features. nih.govresearchgate.net

Table 3: Representative Crystallographic Data for a Related Compound: 1-Methyl-1H-indazole-3-carboxylic Acid nih.govresearchgate.net This data illustrates the typical structural parameters expected for indazole-3-carboxylic acids.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| V (ų) | 1672.7 (6) |

Computational and Theoretical Chemistry Applications

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. These theoretical calculations can predict and rationalize the geometric, electronic, and spectroscopic properties of this compound.

DFT calculations can be used to optimize the molecular geometry, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data. Furthermore, these methods allow for the calculation of the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. elixirpublishers.com

Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. Additionally, theoretical calculations can simulate vibrational (IR) and NMR spectra. elixirpublishers.com Comparing these simulated spectra with experimental data can aid in the definitive assignment of spectral peaks and provide a deeper understanding of the molecule's properties.

Based on a comprehensive search of available scientific literature, there is insufficient specific data for the compound "this compound" to fully address the detailed subsections requested in the outline. This compound is recognized primarily as a chemical intermediate, and dedicated studies on its specific electronic, spectroscopic, thermochemical, and pharmacological properties are not extensively published in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound. The detailed research findings and data tables required for sections on Density Functional Theory, thermochemical studies, molecular modeling, and pharmacological assays are not available for this compound itself.

Information is available for the parent compound, indazole-3-carboxylic acid, and other derivatives, but per the instructions to focus solely on the specified compound and outline, content on related molecules cannot be included.

Future Research Directions and Therapeutic Potential of 5 Cyano 1h Indazole 3 Carboxylic Acid Derivatives

Development of Novel Therapeutic Agents based on the Indazole Scaffold

The indazole scaffold is a cornerstone in the development of new therapeutic agents due to its versatile chemical nature and proven pharmacological relevance. chemimpex.com Researchers have successfully synthesized numerous indazole-based compounds with significant biological activities. For instance, various 1H-indazole-3-carboxamides, derived from 1H-indazole-3-carboxylic acid, have been created and evaluated. researchgate.netderpharmachemica.com The core structure's ability to be modified allows for the creation of derivatives targeting a range of diseases.

The development of agonists or partial agonists for the nicotinic α-7 receptor, which are crucial for treating neurological and psychiatric disorders like Alzheimer's disease and schizophrenia, often utilizes indazole-3-carboxylic acid as a key starting material. google.com Furthermore, the indazole skeleton is found in compounds investigated for their potent anti-proliferative activity against various tumor cell lines, highlighting their potential as anticancer agents. nih.gov The functional groups on the indazole ring, such as the carboxylic acid and cyano groups in 5-Cyano-1H-indazole-3-carboxylic acid, provide reactive sites for creating libraries of novel compounds for drug discovery screening. libretexts.orgchemimpex.com

Below is a table summarizing the therapeutic areas where indazole derivatives have shown promise.

| Therapeutic Area | Example Application | Key Structural Moiety |

| Neurological Disorders | Treatment of Alzheimer's and schizophrenia via nicotinic α-7 receptor agonism. google.com | Indazole-3-carboxamide google.com |

| Oncology | Anti-proliferative activity against various cancer cell lines. nih.gov | Substituted pyrazole-5-carboxylic acids nih.gov |

| Inflammatory Diseases | High anti-inflammatory activity observed in carrageenan edema tests. nih.gov | 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids nih.gov |

| Infectious Diseases | Antifungal and antibacterial activity. researchgate.net | 1H-Indazole-3-carboxamides researchgate.net |

| Cardiovascular Diseases | Potential treatment for hypertension, thrombosis, and ischemia-reperfusion injury. nih.gov | Various indazole derivatives nih.gov |

Exploration of New Biological Targets and Disease Indications

Future research is focused on identifying new biological targets for this compound derivatives, thereby expanding their therapeutic applications. The structural similarity of the indazole core to purines allows these compounds to interact with a variety of enzymes and receptors.

One promising area is the inhibition of xanthine (B1682287) oxidase (XO), a key enzyme in uric acid production. nih.govnih.gov Elevated uric acid levels lead to hyperuricemia and gout. nih.gov Novel derivatives based on related scaffolds, such as 5-phenylisoxazole-3-carboxylic acid, have shown potent XO inhibitory activity, suggesting that indazole-based compounds could be developed as effective treatments for these conditions. nih.govnih.gov

Additionally, the indazole ring is a component of molecules that act as antagonists for serotonin (B10506) receptors (5-HT₂, 5-HT₃, and 5-HT₄), which are implicated in various CNS disorders. derpharmachemica.com The exploration of this compound derivatives could lead to new agents for treating conditions like anxiety, depression, and irritable bowel syndrome. The versatility of the indazole structure also allows for its incorporation into compounds targeting protein kinases, which are crucial in cancer signaling pathways. researchgate.net

The table below lists potential biological targets for indazole derivatives.

| Biological Target | Associated Disease/Indication | Potential Therapeutic Action |

| Xanthine Oxidase (XO) | Hyperuricemia, Gout nih.gov | Inhibition of uric acid production nih.gov |

| Nicotinic α-7 Receptor | Alzheimer's Disease, Schizophrenia google.com | Agonism or partial agonism google.com |

| Serotonin (5-HT) Receptors | CNS Disorders (e.g., anxiety, depression) derpharmachemica.com | Antagonism derpharmachemica.com |

| Protein Kinases | Cancer researchgate.net | Inhibition of cell signaling pathways researchgate.net |

| Estrogen Receptor | Atherosclerosis nih.gov | Receptor modulation nih.gov |

Optimization of Synthetic Routes for Scalable Production

A critical aspect of translating a promising compound from the laboratory to the clinic is the development of an efficient, safe, and scalable synthetic process. google.com Historically, the synthesis of indazole-3-carboxylic acid has faced challenges that limit its use on an industrial scale, including low capacity steps and the use of hazardous reagents like concentrated sulfuric acid. google.com

Recent advancements have focused on creating safer and more economical routes. One novel method avoids the use of diazonium intermediates, which can be unstable, providing a safer pathway that is easier to scale up. google.com This process starts from commercially available materials and proceeds through a multi-step synthesis involving a Friedel-Crafts reaction to yield the desired indazole-3-carboxylic acid. google.com

Another approach involves the protection of the indazole nitrogen (e.g., with SEM-Cl), followed by lithiation and reaction with carbon dioxide to introduce the carboxylic acid group at the 3-position. researchgate.netderpharmachemica.com While effective, this method uses organolithium reagents, which require careful handling on a large scale. The optimization of reaction conditions, solvent selection (e.g., using N,N-dimethylacetamide), and purification methods are key areas of ongoing research to improve yield and purity for large-scale production. google.com The development of continuous flow chemistry methods could also offer a safer and more efficient alternative to traditional batch processing for synthesizing these intermediates. nih.gov

Advanced Mechanistic Studies and Pharmacodynamic Investigations

To fully realize the therapeutic potential of this compound derivatives, a deep understanding of their mechanism of action and pharmacodynamic properties is essential. While the indazole scaffold is known to interact with various biological targets, detailed mechanistic studies for specific derivatives are often needed.

Molecular modeling and docking studies are powerful tools to elucidate how these compounds bind to their target enzymes or receptors. For example, in the context of xanthine oxidase inhibition, docking studies can reveal key interactions between the inhibitor and amino acid residues in the enzyme's active site, guiding the design of more potent and selective molecules. nih.gov

Pharmacodynamic studies are necessary to understand the relationship between drug concentration and its effect on the body over time. These investigations would help determine how modifications to the this compound core affect the compound's potency, selectivity, and duration of action. For derivatives targeting CNS receptors, studies would involve assessing their ability to cross the blood-brain barrier and engage with their intended targets in the brain. For anti-cancer applications, research would focus on how these compounds induce cell cycle arrest or apoptosis in tumor cells. nih.gov Understanding these fundamental aspects is crucial for optimizing lead compounds and advancing them into clinical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Cyano-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of indazole derivatives often involves cyclization or condensation reactions. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized via refluxing with acetic acid and sodium acetate to facilitate cyclization or Knoevenagel condensations . For this compound, introducing the cyano group may require nitrile-containing precursors or post-functionalization (e.g., using CuCN in cross-coupling reactions). Optimization includes varying catalysts (e.g., palladium for cyanation), temperature gradients (80–120°C), and solvent polarity (DMF or DMSO) to improve yields. Monitoring via TLC or HPLC is critical .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm proton environments and carbon bonding, with the cyano group ( ~110–120 ppm in C) and carboxylic acid ( ~170 ppm) as key signals.

- X-ray Crystallography : Single-crystal studies (e.g., as in ) resolve stereochemistry and hydrogen-bonding patterns, critical for validating the indazole core and substituent positions .

- HPLC/MS : Purity analysis (98%) and molecular ion peaks (e.g., [M+H]+) validate stoichiometry .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

- Methodological Answer : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation. Stability studies for similar compounds (e.g., carboxamides) show ≥5-year stability under these conditions . For lab use, aliquot to avoid repeated freeze-thaw cycles. Solubility in DMSO (10 mM) is typical, but confirm compatibility with assay buffers (e.g., PBS) to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Use a tiered approach:

- Solvent Screening : Test polarity gradients (water, DMSO, ethanol) with sonication or heating (37–60°C).

- DLS/Zeta Potential : Analyze aggregates in aqueous buffers.

- Co-solvent Systems : For biological assays, use ≤1% DMSO to avoid cytotoxicity. Cross-validate with nephelometry to quantify insoluble fractions .

Q. What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.

- Docking Studies : Model interactions with target enzymes (e.g., kinases) using software like AutoDock, focusing on the cyano group’s electron-withdrawing effects.

- Mutagenesis : Validate binding residues (e.g., catalytic lysines) via site-directed mutagenesis .

- Reference : Indazole derivatives often target ATP-binding pockets, with cyano groups enhancing binding affinity .

Q. What experimental approaches are suitable for assessing the hydrolytic stability of the cyano group in this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- LC-MS/MS : Identify hydrolysis byproducts (e.g., carboxylic acid derivatives).

- Cytotoxicity Controls : Test stability in cell culture media to correlate degradation with loss of bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.